

Synthesis of 4-Amino-7-bromoquinoline from 4-chloro-7-bromoquinoline

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Compound of Interest

Compound Name: 4-Amino-7-bromoquinoline

Cat. No.: B1270905

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Application Note: Synthesis of 4-Amino-7-bromoquinoline

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The strategic functionalization of the quinoline ring allows for the modulation of pharmacological properties.

4-Amino-7-bromoquinoline is a key synthetic intermediate, providing a versatile platform for further molecular elaboration. The bromine atom at the 7-position serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group at the 4-position can be further derivatized. This application note provides a detailed protocol for the synthesis of **4-Amino-7-bromoquinoline** via nucleophilic aromatic substitution (SNAr) of 4-chloro-7-bromoquinoline.

Principle of the Reaction

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4-position towards nucleophilic attack. The chlorine atom, a good leaving group, is displaced by an incoming amine nucleophile. Due to the higher reactivity of the 4-position, selective substitution can be achieved without affecting the bromine atom at the 7-position. This protocol details a copper-

catalyzed method that utilizes formamide as an *in situ* source of ammonia, providing a convenient and effective route to the primary amine.[\[1\]](#)[\[2\]](#)

Experimental Protocol

This protocol is adapted from established methodologies for the amination of haloquinolines.[\[1\]](#)
[\[2\]](#)

Materials:

- 4-chloro-7-bromoquinoline
- Copper(I) Iodide (CuI)
- Formamide (HCONH₂)
- Ethanolamine
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane
- Deionized water

Equipment:

- Schlenk tube or a sealable reaction vessel
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control

- Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)
- Rotary evaporator
- Thin-Layer Chromatography (TLC) plates and chamber
- UV lamp for TLC visualization
- Glass column for chromatography

Procedure:

- Reaction Setup:
 - To a dry Schlenk tube containing a magnetic stir bar, add 4-chloro-7-bromoquinoline (1.0 eq.), and copper(I) iodide (0.2-0.3 eq.).
 - Under a fume hood, add formamide (approx. 10 mL per gram of starting material) and ethanolamine (approx. 20 eq.).
 - Seal the Schlenk tube tightly.
- Reaction Execution:
 - Place the sealed tube in a preheated oil bath at 80-100 °C.
 - Stir the reaction mixture vigorously.
 - Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
- Work-up:
 - Once the reaction is complete (as indicated by the consumption of the starting material), remove the vessel from the oil bath and allow it to cool to room temperature.
 - Carefully unseal the vessel in a fume hood.

- Pour the reaction mixture into a separatory funnel containing deionized water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers.
- Purification:
 - Wash the combined organic extracts sequentially with deionized water, saturated NaHCO_3 solution, and finally with brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
 - Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure **4-Amino-7-bromoquinoline**.

Safety Precautions:

- All operations should be performed in a well-ventilated fume hood.
- 4-chloro-7-bromoquinoline is a hazardous substance; avoid inhalation, ingestion, and skin contact.
- Formamide is a teratogen; handle with extreme care.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis.

Parameter	Value	Notes
Reactants		
4-chloro-7-bromoquinoline	1.0 equivalent	Starting material.
Copper(I) Iodide (CuI)	0.2 - 0.3 equivalents	Catalyst for the amination reaction.
Formamide	Solvent & Reagent	Serves as the solvent and in situ source of ammonia.
Ethanolamine	~20 equivalents	Facilitates the in situ generation of ammonia from formamide.[2]
Reaction Conditions		
Temperature	80 - 100 °C	Optimal temperature for the reaction. May need adjustment based on substrate reactivity.
Reaction Time	4 - 8 hours	Monitor by TLC for completion.
Atmosphere	Sealed Vessel	Necessary to maintain the concentration of ammonia generated in situ.[2]
Product		
Product Name	4-Amino-7-bromoquinoline	
Expected Yield	60 - 85%	Yields can vary based on reaction scale and purity of reagents.
Appearance	Off-white to pale yellow solid	
Purification Method	Silica Gel Column Chromatography	Ensures high purity of the final product.

Visualizations

Reaction Scheme:

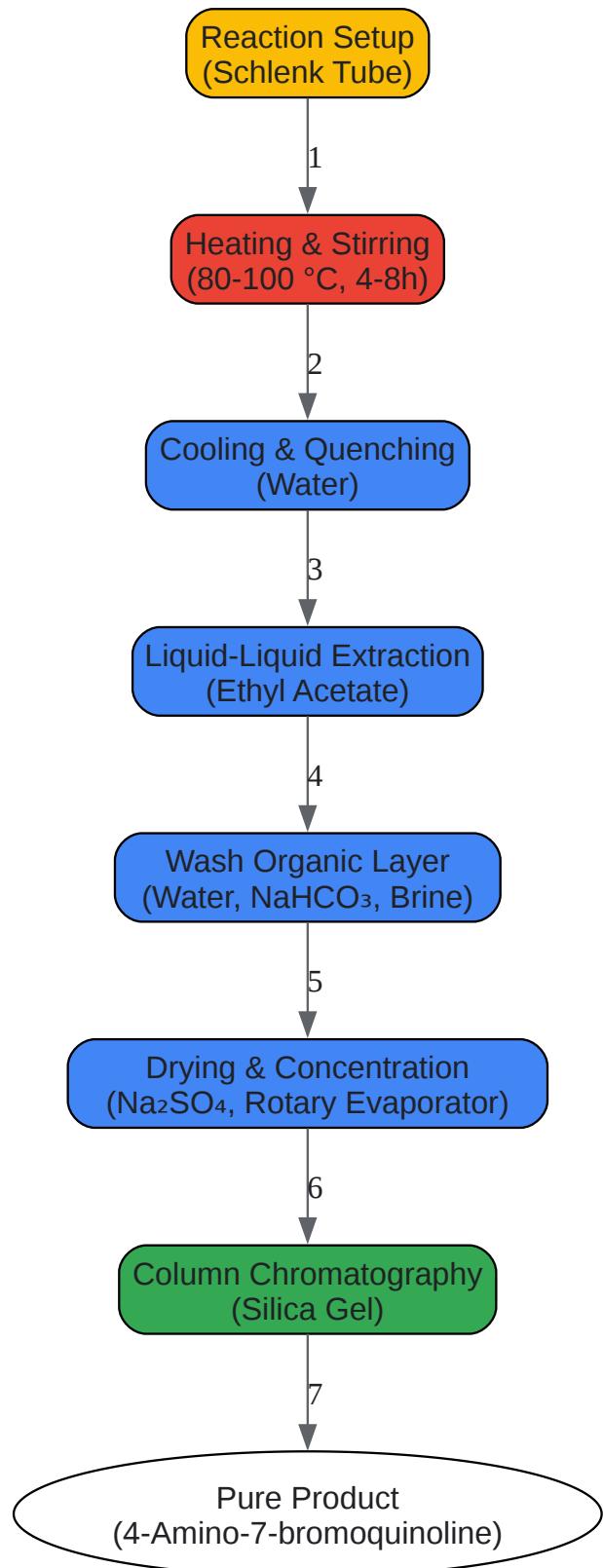


HCONH₂ (Formamide)
Ethanolamine
CuI (cat.)
80-100 °C

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Caption: Nucleophilic aromatic substitution of 4-chloro-7-bromoquinoline.

Experimental Workflow:

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Caption: Step-by-step workflow for the synthesis and purification.

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References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
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